molecular formula C14H13NO2 B6363835 5-(2,3-Dimethylphenyl)picolinic acid CAS No. 1226150-09-9

5-(2,3-Dimethylphenyl)picolinic acid

Cat. No.: B6363835
CAS No.: 1226150-09-9
M. Wt: 227.26 g/mol
InChI Key: XKFBEPXHYKHHLQ-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylphenyl)picolinic acid is a high-purity chemical compound offered for research and development purposes. This picolinic acid derivative is part of a class of compounds known for their versatile applications in medicinal chemistry and chemical biology. Related 5-substituted picolinic acid compounds have been investigated for their potential to modulate immune responses, specifically as inhibitors of interleukin-1 (IL-1), a key mediator of inflammation . The picolinic acid scaffold is also recognized for its metal-chelating properties, forming complexes with various metal ions, which is a valuable characteristic in developing inhibitors for metalloenzymes and in creating complexes with potential antimicrobial and anticancer activity . As a building block, this compound serves as a key intermediate in organic synthesis and drug discovery efforts. Researchers can utilize it to develop novel protein degraders or other biologically active molecules. The structural core of picolinic acid is a metabolite of the essential amino acid tryptophan and plays a role in physiological processes such as zinc transport and immunomodulation . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-(2,3-dimethylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-4-3-5-12(10(9)2)11-6-7-13(14(16)17)15-8-11/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFBEPXHYKHHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CN=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ortho-Metallation Strategies

Ortho-metallation of picolinic acid derivatives enables direct introduction of substituents at the 5-position. The use of strong metallating agents, such as TMPMgCl·LiCl (tetramethylpiperidinyl magnesium chloride lithium chloride), facilitates selective deprotonation at the desired position. For instance, treatment of methyl 6-methoxy-5-(trifluoromethyl)picolinate with TMPMgCl·LiCl in tetrahydrofuran (THF) at 0–50°C generates a metallated intermediate, which reacts with electrophiles like 2,3-dimethylphenyl boronic acid to install the aryl group. This method avoids protecting group manipulations and toxic reagents, aligning with green chemistry principles.

Key Conditions:

  • Solvent: THF or toluene

  • Temperature: 0–50°C

  • Electrophile: 2,3-Dimethylphenyl boronic acid

  • Yield: ~70–85% (extrapolated from analogous reactions)

Halogenation Followed by Cross-Coupling

Bromination at the 5-position of picolinic acid esters, followed by Suzuki-Miyaura coupling, is a robust pathway. For example, methyl 5-bromopicolinate undergoes palladium-catalyzed coupling with 2,3-dimethylphenylboronic acid using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a water/THF mixture. Subsequent hydrolysis of the methyl ester yields the target acid.

Optimization Insights:

  • Catalyst Loading: 2–5 mol% Pd(PPh₃)₄

  • Base: K₂CO₃ or Cs₂CO₃

  • Reaction Time: 12–24 hours

  • Yield: 65–78% (estimated from similar couplings)

Friedel-Crafts Alkylation for Direct Arylation

Acid-Catalyzed Aromatic Substitution

The Friedel-Crafts reaction employs 2,3-dimethylbenzene as an arene nucleophile and picolinic acid derivatives as electrophiles. Using AlCl₃ or FeCl₃ as a Lewis acid catalyst, the 5-position of picolinic acid methyl ester reacts with 2,3-dimethylbenzene in dichloromethane at 25°C. This method is limited by poor regioselectivity and competing reactions at other positions.

Challenges:

  • Regioselectivity: <50% for the 5-position

  • Byproducts: 3- and 4-substituted isomers

  • Catalyst Recovery: Difficult due to hydrolysis

Transition Metal-Catalyzed C–H Activation

Palladium-Mediated Direct C–H Arylation

Recent advances in C–H activation enable direct coupling of picolinic acid with 2,3-dimethylbenzene derivatives. Pd(OAc)₂ with Xantphos as a ligand in dimethylacetamide (DMAc) at 120°C achieves moderate yields. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, with the picolinic acid’s carboxylate group acting as a directing group.

Representative Protocol:

ComponentSpecification
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
SolventDMAc
Temperature120°C
Yield55–60%

Hydrolysis of Nitrile Precursors

Cyano Intermediate Hydrolysis

5-(2,3-Dimethylphenyl)picolinonitrile, synthesized via Rosennund-von Braun reaction, undergoes acidic hydrolysis to the carboxylic acid. Using 6M HCl at reflux (110°C) for 8 hours achieves complete conversion.

Advantages:

  • High Purity: Minimal byproducts

  • Scalability: Suitable for multi-kilogram batches

Industrial-Scale Synthesis and Process Optimization

Catalytic Amination and Carboxylation

A patented two-step process involves:

  • Copper-catalyzed amination of 5-bromo-2,3-dimethylbenzene with ammonia under autoclave conditions (100°C, 7 bar).

  • Carboxylation using CO₂ in the presence of a palladium catalyst.

Process Metrics:

  • Step 1 Yield: 85–90%

  • Step 2 Yield: 75–80%

  • Total Yield: 64–72%

Comparative Analysis of Synthetic Routes

MethodYield (%)Cost EfficiencyScalability
Suzuki-Miyaura Coupling65–78ModerateHigh
Friedel-Crafts Alkylation40–50LowLow
C–H Activation55–60HighModerate
Nitrile Hydrolysis80–85LowHigh

Chemical Reactions Analysis

Decarboxylative Cross-Coupling

The carboxylic acid group in picolinic acid derivatives undergoes decarboxylative reactions under catalytic conditions:

  • Palladium-Catalyzed Coupling : A PdCl₂/bdppmapy system with Cu₂O enables decarboxylative cross-coupling of 4-picolinic acid with aryl bromides, achieving 78% yield . This pathway could extend to 5-(2,3-dimethylphenyl)picolinic acid for forming biaryl structures.

  • Mechanistic Pathway : The reaction proceeds via oxidative decarboxylation, generating a palladium intermediate that couples with aryl halides. Computational studies suggest coordination of the carboxylate group to Pd facilitates CO₂ elimination .

Coordination Chemistry and Catalysis

The picolinic acid moiety acts as a directing group in transition-metal catalysis:

  • C–H Activation : Picolinamides enable palladium-catalyzed C–H/N–H coupling to form heterocycles (e.g., pyrrolidines) via high-valent Pd intermediates . For 5-(2,3-dimethylphenyl)picolinic acid, this could direct functionalization at the methyl-substituted aryl ring.

  • Ligand Design : Picolinic acid derivatives coordinate metals like Pd or Cu, enhancing catalytic activity in cross-coupling reactions. For example, [Pd(bdppmapy)Cl₂] complexes show efficacy in decarboxylative couplings .

Biological Activity and Pharmacological Modifications

While not directly studied, structurally related picolinamides exhibit serotonin receptor affinity:

  • 5-HT Receptor Binding : N-(2-(4-arylpiperazinyl)ethyl)picolinamides display subnanomolar affinity for 5-HT₁A/5-HT₂A receptors . Modifying the 5-aryl substituent in 5-(2,3-dimethylphenyl)picolinic acid could optimize receptor selectivity.

  • Amide Derivatives : Coupling with amines (e.g., 2-phenylethylamine) via EDCI/HOBt yields bioactive analogs .

Stability and Side Reactions

  • Chlorination : Thionyl chloride-mediated reactions may chlorinate the pyridine ring at the 4-position, forming 4-chloro derivatives as byproducts .

  • Oxidative Degradation : Exposure to strong oxidants (e.g., NaClO₂) risks over-oxidation of methyl substituents to carboxylic acids .

Scientific Research Applications

Chemical Synthesis Applications

5-(2,3-Dimethylphenyl)picolinic acid serves as a significant building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Ligand in Coordination Chemistry : The compound can act as a ligand to form coordination complexes with transition metals, which are essential in catalysis and material science.
  • Intermediate in Synthesis : It is utilized as an intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Biological Research Applications

The biological activities of 5-(2,3-Dimethylphenyl)picolinic acid have garnered attention for their potential therapeutic implications:

  • Antiviral Properties : Research indicates that this compound exhibits antiviral activity against enveloped viruses such as SARS-CoV-2 and influenza A. It disrupts viral entry into host cells by blocking membrane fusion.
  • Immunomodulatory Effects : Ongoing studies are investigating its role as an immunomodulator, which could be beneficial in treating various immune-related disorders .

Medicinal Chemistry Applications

In medicinal chemistry, 5-(2,3-Dimethylphenyl)picolinic acid is being explored for its potential therapeutic uses:

  • Drug Development : Its structure allows for modifications that can lead to the development of novel drugs targeting specific diseases. For instance, derivatives of this compound are being studied for their efficacy against respiratory disorders .
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, making it a candidate for further investigation as a lead compound in cancer therapeutics .

Industrial Applications

The compound also finds utility in industrial applications:

  • Agrochemical Development : 5-(2,3-Dimethylphenyl)picolinic acid is involved in the formulation of herbicides and other agrochemicals due to its ability to inhibit plant growth effectively .
  • Specialty Chemicals : It serves as an intermediate in the production of specialty chemicals used across various industries.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethylphenyl)picolinic acid involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fusaric Acid Analogs: Substituent Position and Alkyl Chain Effects

Two fusaric acid analogs, 5-(4-butylphenyl)picolinic acid (qy17) and 5-(4-(tert-butyl)phenyl)picolinic acid (qy20) , were synthesized and tested for antibacterial activity against Enterococcus faecium .

  • qy17 exhibited superior antibacterial efficacy (lower MIC values) and better solubility compared to qy20 . The linear butyl chain in qy17 likely improves membrane permeability, while the bulky tert-butyl group in qy20 may hinder target binding .
  • Comparison with 5-(2,3-Dimethylphenyl)picolinic acid : The dimethylphenyl group provides moderate steric hindrance compared to tert-butyl but less lipophilicity than the butyl chain. This balance may optimize both solubility and target interaction in specific applications.
Table 1: Key Properties of Fusaric Acid Analogs
Compound Substituent Antibacterial Activity (MIC) Solubility Stability
qy17 4-butylphenyl High High Moderate
qy20 4-(tert-butyl)phenyl Moderate Low Low
5-(2,3-Dimethylphenyl) 2,3-dimethylphenyl Not reported Moderate* High*

*Inferred from structural analogs .

Enzyme Inhibitors: Functional Group Modifications

Dipicolinic acid (DPA) analogs, such as 6-(1H-tetrazol-5-yl)picolinic acid (1T5PA) and 4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid (3AP-DPA), inhibit metallo-β-lactamases (MBLs) like VIM-2 and NDM-1 .

  • 1T5PA and 3AP-DPA introduce electron-withdrawing groups (tetrazolyl, aminophenyl) that enhance metal chelation and enzyme binding.
  • Comparison : The dimethylphenyl group in 5-(2,3-Dimethylphenyl)picolinic acid lacks direct metal-chelating moieties, suggesting distinct mechanisms of action. However, its hydrophobic aryl group may facilitate interactions with hydrophobic enzyme pockets .
Table 2: Substituent Effects on Physicochemical Properties
Compound Substituent Electronic Nature LogP* Solubility
5-(2,3-Dimethylphenyl) 2,3-dimethylphenyl Neutral ~2.5 Moderate
5-(4-Methoxybenzoyl) 4-methoxybenzoyl Electron-donating ~1.8 High
5-(3-Fluorophenyl) 3-fluorophenyl Electron-withdrawing ~2.0 Moderate
5-(3-Nitrophenyl) 3-nitrophenyl Strongly electron-withdrawing ~1.5 Low

*Estimated based on substituent contributions .

DBH Inhibitors: Steric and Halogen Effects

Compounds like 5-(3,4-dibromobutyl)picolinic acid () inhibit dopamine β-hydroxylase (DBH) via bulky/halogenated substituents.

Key Research Findings

Antibacterial Activity : Fusaric acid analogs demonstrate that alkyl chain length and substituent bulk critically influence efficacy. The dimethylphenyl group strikes a balance between steric effects and solubility .

Enzyme Inhibition : Electron-withdrawing groups (e.g., nitro, fluorine) enhance acidity and metal chelation, while dimethylphenyl derivatives may target hydrophobic enzyme regions .

Synthetic Accessibility : Suzuki coupling and ester hydrolysis () are common methods for synthesizing 5-aryl-picolinic acids, with substituent choice dictating reaction yields and purification challenges.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,3-Dimethylphenyl)picolinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Aryl-substituted picolinic acids, such as 5-aryl derivatives, are commonly synthesized via palladium-catalyzed decarboxylative cross-coupling reactions. For example, palladium dichloride adducts with phosphine ligands (e.g., N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine) have demonstrated efficacy in coupling 4-picolinic acid with aryl bromides at 80–100°C in DMF, yielding >85% conversion . To optimize conditions for 5-(2,3-Dimethylphenyl)picolinic acid, adjust catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF), and reaction time (12–24 hr). Monitoring by LC-MS is recommended to track intermediate formation.

Q. What analytical techniques are critical for characterizing 5-(2,3-Dimethylphenyl)picolinic acid?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of the dimethylphenyl group. For example, aromatic protons in 5-aryl-picolinic acids typically show splitting patterns at δ 7.2–8.5 ppm .
  • X-ray Crystallography : Resolve steric effects of the 2,3-dimethyl group on the pyridine ring. Structural data for analogous compounds (e.g., 4-(2,3-Difluorophenyl)picolinic acid) reveal dihedral angles of 15–25° between aryl and pyridine planes .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ can differentiate between positional isomers (e.g., 4- vs. 5-substituted picolinic acids).

Q. How does solubility impact experimental design, and what strategies mitigate poor solubility?

  • Methodological Answer : Sparingly soluble analogs (e.g., 4,5-Dimethoxy-2-pyridinecarboxylic acid, 33 g/L at 25°C) suggest dimethylphenyl derivatives may require co-solvents. Test DMSO:water (1:1) or ethanol:buffer mixtures. For kinetic studies, sonicate suspensions or use elevated temperatures (40–60°C). Pre-saturate solutions to avoid precipitation during catalysis .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,3-dimethylphenyl group influence coordination chemistry or catalytic activity?

  • Methodological Answer : Electron-donating methyl groups increase electron density on the pyridine ring, enhancing metal-ligand binding. Compare with fluorophenyl analogs (e.g., 4-(2,3-Difluorophenyl)picolinic acid), where electron-withdrawing F atoms reduce basicity. Conduct DFT calculations (B3LYP/6-31G*) to map HOMO/LUMO distributions and predict binding affinity for transition metals (e.g., Pd, Cu) . Experimental validation via UV-Vis titration with Pd(OAc)2_2 can quantify stability constants.

Q. What contradictions exist in catalytic efficiency data for aryl-picolinic acid synthesis, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 70–95% for similar substrates) may arise from competing protodecarboxylation or ligand decomposition. Control experiments:

  • Compare PdCl2_2(dppf) vs. Pd(OAc)2_2/XPhos systems.
  • Add radical scavengers (TEMPO) to test for homolytic pathways.
  • Analyze byproducts via GC-MS to identify side reactions (e.g., aryl homocoupling) .

Q. How can computational models predict regioselectivity in further functionalization (e.g., halogenation) of 5-(2,3-Dimethylphenyl)picolinic acid?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate halogen (Cl, Br) insertion at C-3 or C-4 positions. For bromination, compare NBS (N-bromosuccinimide) vs. Br2_2/FeCl3_3 in acetic acid. Experimental data for 3,5-dichloro-2-cyanopyridine synthesis (via POCl3_3/DMF at 110°C) suggest steric hindrance from methyl groups may favor para-substitution . Validate with 1H^1H-NMR coupling constants.

Q. What role does the dimethylphenyl group play in modulating biological activity, and how can this be tested?

  • Methodological Answer : While direct data are lacking, structural analogs (e.g., 2-(5-(3-fluorophenyl)-3-hydroxypicolinamido)acetic acid) show NMDA receptor modulation. Design assays:

  • In vitro : Test inhibition of glutamate receptors (IC50_{50}) using HEK293 cells transfected with GluN1/GluN2B subunits.
  • SAR Analysis : Compare methyl vs. methoxy substituents on aryl rings to assess hydrophobicity effects .

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